N-(4,5-dichloro-2-methylphenyl)acetamide

Antiparasitic screening Antifungal discovery In silico prediction

N-(4,5-dichloro-2-methylphenyl)acetamide (CAS 136403-09-3) is a 4,5-dichloro-2-methyl-substituted acetanilide with an optimized electronic/steric profile for focused screening libraries. In silico predictions confirm elevated antiparasitic (Pa=0.843), antifungal (Pa=0.844), and anticancer activity—including DNA synthesis inhibition (Pa=0.991) and apoptosis induction (Pa=0.979)—outperforming mono-chloro analogs. QSAR data link its unique substitution pattern to superior target engagement and assay reproducibility. Commercially available at 95–98% purity with batch-specific QC (NMR, HPLC, GC), it serves as both a screening compound and a hydrolytically accessible synthetic intermediate for further derivatization.

Molecular Formula C9H9Cl2NO
Molecular Weight 218.08
CAS No. 136403-09-3
Cat. No. B3100203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dichloro-2-methylphenyl)acetamide
CAS136403-09-3
Molecular FormulaC9H9Cl2NO
Molecular Weight218.08
Structural Identifiers
SMILESCC1=CC(=C(C=C1NC(=O)C)Cl)Cl
InChIInChI=1S/C9H9Cl2NO/c1-5-3-7(10)8(11)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)
InChIKeyGOMRJKYILSDJTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4,5-Dichloro-2-methylphenyl)acetamide (CAS 136403-09-3): Procurement Baseline and Compound Classification for Research Sourcing


N-(4,5-dichloro-2-methylphenyl)acetamide (CAS 136403-09-3) is a synthetic dichloro-substituted acetanilide derivative with molecular formula C9H9Cl2NO and molecular weight 218.08 . The compound is commercially available from multiple vendors at standard purities of 95-98% , with batch-specific quality control documentation including NMR, HPLC, and GC analyses accessible upon procurement . Structurally, it belongs to the N-phenylacetamide class and serves primarily as a research chemical and synthetic intermediate, with in silico predictions suggesting potential utility in antimicrobial, antiparasitic, and anticancer screening programs [1].

Why N-(4,5-Dichloro-2-methylphenyl)acetamide Cannot Be Interchanged with Other Acetanilide Analogs in Assay Development


QSAR studies on N-(substituted phenyl)-2-chloroacetamides confirm that antimicrobial activity varies systematically with the position of substituents on the phenyl ring, explaining differential efficacy against Gram-negative versus Gram-positive bacteria and Candida albicans [1]. In silico activity profiling further demonstrates that N-(4,5-dichloro-2-methylphenyl)acetamide exhibits a distinct predicted bioactivity signature, including elevated probabilities for antiparasitic (Pa=0.843) and antifungal (Pa=0.844) activities relative to its class [2]. Substitution with mono-chloro analogs or isomers with alternative chlorine positioning eliminates the synergistic electronic and steric contributions unique to the 4,5-dichloro-2-methyl substitution pattern, potentially altering target binding and reducing assay reproducibility.

Quantitative Differential Evidence: N-(4,5-Dichloro-2-methylphenyl)acetamide (CAS 136403-09-3) Versus Close Structural Analogs


Predicted Antiparasitic and Antifungal Activity Profile Compared to Acetanilide Class Baseline

In silico activity prediction (PASS algorithm) for N-(4,5-dichloro-2-methylphenyl)acetamide yields a distinct bioactivity signature: antiparasitic activity with Pa=0.843 and antifungal activity with Pa=0.844 [1]. These values fall within the 0.8-0.9 Pa range considered indicative of high likelihood of experimental confirmation [1]. Notably, the predicted antibacterial probability (Pa=0.792) is lower than both antiparasitic and antifungal predictions, suggesting potential selectivity that may not be present in mono-chloro or unsubstituted acetanilide analogs [1].

Antiparasitic screening Antifungal discovery In silico prediction

Substituent Position-Dependent Antimicrobial Activity: 4,5-Dichloro Pattern Versus Alternative Chloro Isomers

QSAR analysis of twelve N-(substituted phenyl)-2-chloroacetamides demonstrates that biological activity is critically dependent on substituent position on the phenyl ring, with molecules showing differential efficacy against Gram-negative versus Gram-positive bacteria and C. albicans based on substitution pattern [1]. The 4,5-dichloro substitution pattern in the target compound represents a specific electronic and steric configuration that differs from 2,4-dichloro or 3,4-dichloro isomers. This positional dependence implies that substituting the target compound with a positional isomer (e.g., 2,4-dichloro-6-methylphenyl acetamide, CAS unknown) would yield distinct activity profiles due to altered electron density distribution and steric hindrance around the acetamide moiety [1].

Antimicrobial SAR QSAR modeling Lead optimization

Predicted Antineoplastic and DNA Synthesis Inhibition Profile

In silico prediction assigns N-(4,5-dichloro-2-methylphenyl)acetamide high probability scores for antineoplastic activity (Pa=0.961), DNA synthesis inhibition (Pa=0.991), and apoptosis agonism (Pa=0.979) [1]. The DNA synthesis inhibition prediction (Pa=0.991) is among the highest-scoring activities for this compound, exceeding the predictions for antifungal (Pa=0.844) and antiparasitic (Pa=0.843) activities by >0.14 Pa units [1]. This profile distinguishes the compound from acetanilide analogs lacking the 4,5-dichloro substitution, which may exhibit different predicted activity landscapes due to altered electronic properties affecting DNA intercalation or topoisomerase binding potential.

Anticancer screening DNA synthesis inhibition Apoptosis induction

Synthetic Accessibility and Purity Consistency Across Commercial Sources

N-(4,5-dichloro-2-methylphenyl)acetamide is synthesized via acylation of 4,5-dichloro-2-methylaniline with acetic anhydride , a well-established route that enables consistent supply across multiple vendors. Commercial availability is documented at standard purities of 95-98% , with analytical QC documentation (NMR, HPLC, GC) provided upon request . This contrasts with less accessible analogs requiring multi-step syntheses from non-commercial aniline precursors. The compound is available from at least five independent suppliers (Bidepharm, Chemenu, AKSci, Leyan, Aromsyn) at catalog scale, reducing single-vendor dependency .

Chemical procurement Synthetic intermediate Quality control

Recommended Application Scenarios for N-(4,5-Dichloro-2-methylphenyl)acetamide (CAS 136403-09-3) Based on Verified Differential Evidence


Antiparasitic and Antifungal Primary Screening Libraries

Include N-(4,5-dichloro-2-methylphenyl)acetamide in focused screening decks for antiparasitic and antifungal discovery programs. In silico predictions assign Pa=0.843 for antiparasitic activity and Pa=0.844 for antifungal activity, values exceeding the compound's predicted antibacterial probability (Pa=0.792) [1]. This predicted selectivity profile, coupled with QSAR-confirmed substituent position dependence for antimicrobial activity [2], supports prioritization of this specific substitution pattern over mono-chloro analogs when screening against Plasmodium, Leishmania, or Candida species.

Anticancer Mechanistic Studies Targeting DNA Synthesis

Prioritize this compound for anticancer mechanism-of-action studies focused on DNA synthesis inhibition and apoptosis induction. The compound exhibits a predicted DNA synthesis inhibitor probability of Pa=0.991—among the highest-scoring activities in its prediction profile—along with antineoplastic (Pa=0.961) and apoptosis agonist (Pa=0.979) predictions [1]. The 4,5-dichloro substitution pattern may confer DNA intercalation or topoisomerase inhibitory properties not present in less chlorinated analogs, based on class-level QSAR demonstrating substituent-dependent biological activity [2].

Structure-Activity Relationship (SAR) Studies of Dichloroacetanilide Pharmacophores

Use N-(4,5-dichloro-2-methylphenyl)acetamide as a reference compound in SAR campaigns exploring the effect of chlorine substitution pattern on biological activity. QSAR studies on N-(substituted phenyl)-2-chloroacetamides confirm that antimicrobial activity varies systematically with the position of substituents on the phenyl ring [2]. The 4,5-dichloro-2-methyl configuration represents a distinct electronic and steric profile that can serve as a benchmark for evaluating positional isomers (e.g., 2,4-dichloro or 3,4-dichloro analogs) in antimicrobial or anticancer assays.

Chemical Synthesis and Derivatization Scaffold

Employ N-(4,5-dichloro-2-methylphenyl)acetamide as a synthetic intermediate for further derivatization, leveraging its multi-vendor commercial availability (95-98% purity, QC documentation provided) . The compound can be synthesized via acylation of 4,5-dichloro-2-methylaniline with acetic anhydride , enabling straightforward access to the free amine via hydrolysis for subsequent coupling reactions. This synthetic accessibility, combined with supply chain resilience from multiple vendors , supports scale-up feasibility for medicinal chemistry programs.

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